molecular formula C16H15NO3 B6378693 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol CAS No. 1261986-92-8

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol

Cat. No.: B6378693
CAS No.: 1261986-92-8
M. Wt: 269.29 g/mol
InChI Key: SPTXUBGDHZDORR-UHFFFAOYSA-N
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Description

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a formyl group and a dimethylaminocarbonyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethylaminocarbonyl Group:

    Formylation: The formyl group can be introduced using formylation reagents such as formic acid or formyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitro groups

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitro-substituted phenyl derivatives

Scientific Research Applications

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl and dimethylaminocarbonyl groups play a crucial role in its reactivity and binding affinity. These groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid
  • 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol

Uniqueness

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both a formyl group and a dimethylaminocarbonyl group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)13-5-3-4-11(8-13)12-6-7-14(10-18)15(19)9-12/h3-10,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXUBGDHZDORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685290
Record name 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-92-8
Record name 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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